4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol
Overview
Description
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Iso-NNAL, also known as 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol, is a major metabolite of the tobacco-specific carcinogen NNK . The primary target of Iso-NNAL is the Liver Kinase B1 (LKB1) . LKB1 is a serine/threonine kinase that plays a crucial role in cellular energy metabolism, cell polarity, and DNA damage response .
Mode of Action
Iso-NNAL interacts with its target, LKB1, in an isomer-dependent manner . The ®-isomer of Iso-NNAL promotes cell proliferation, enhances migration, and induces drug resistance, while the (S)-isomer has much weaker effects . This interaction results in the phosphorylation and deactivation of LKB1, contributing to enhanced proliferation, migration, and drug resistance .
Biochemical Pathways
Iso-NNAL affects the biochemical pathways involving LKB1 . The deactivation of LKB1 by Iso-NNAL leads to alterations in downstream signaling pathways, including the AMP-activated protein kinase (AMPK) pathway . This can result in changes in cellular energy metabolism and cell polarity .
Pharmacokinetics
The pharmacokinetics of Iso-NNAL involves its formation from NNK and its further metabolism . In all systems, (S)-NNAL was the predominant enantiomer formed, ranging from 90 to 98% in the rodent tissues and averaging 64, 90 and >95% in human liver microsomes, liver cytosol and red blood cells, respectively . Both ®- and (S)-NNAL were metabolized at similar rates by α-hydroxylation, considered to be the major metabolic activation pathway of NNAL .
Result of Action
The action of Iso-NNAL results in molecular and cellular effects that promote lung cancer progression . The phosphorylation and deactivation of LKB1 by Iso-NNAL enhance cell proliferation and migration and induce drug resistance . These effects contribute to the progression of lung cancer .
Action Environment
The action of Iso-NNAL can be influenced by environmental factors. For instance, the presence of Iso-NNAL in smokeless tobacco products has raised health concerns due to its carcinogenic properties . Furthermore, the levels of Iso-NNAL in these products can vary, potentially affecting its action, efficacy, and stability .
Properties
IUPAC Name |
N-(4-hydroxy-1-pyridin-3-ylbutyl)-N-methylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDMFFRDEFHWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCO)C1=CN=CC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920505 | |
Record name | delta-(Methylnitrosoamino)-3-pyridinebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59578-66-4 | |
Record name | 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059578664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | delta-(Methylnitrosoamino)-3-pyridinebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(METHYLNITROSOAMINO)-4-(3-PYRIDYL)-1-BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M56WXK8NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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